molecular formula C20H23N3O2 B4440568 N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4440568
M. Wt: 337.4 g/mol
InChI Key: PIUBCWDNSOIBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as AQ-11, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been investigated for its potential applications in various research fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. In cancer cells, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In neurons, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve cognitive function and protect against oxidative stress. In inflammation, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce the production of inflammatory mediators and oxidative stress.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments, including its synthetic availability, stability, and specificity for various enzymes and signaling pathways. However, N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has limitations, including its potential toxicity and lack of in vivo studies.

Future Directions

Several future directions for N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide research include investigating its potential applications in other research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the optimal dosing and toxicity of N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, as well as its in vivo efficacy. Finally, the development of N-1-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide analogs with improved specificity and efficacy could also be explored.

properties

IUPAC Name

N-(1-adamantyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-18(11-23-12-21-17-4-2-1-3-16(17)19(23)25)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUBCWDNSOIBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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